8,8-Diethoxy-2,6-dimethyloct-2-ene
Description
Structure
3D Structure
Properties
IUPAC Name |
8,8-diethoxy-2,6-dimethyloct-2-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O2/c1-6-15-14(16-7-2)11-13(5)10-8-9-12(3)4/h9,13-14H,6-8,10-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNXWFKVWMABRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC(C)CCC=C(C)C)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20868023 | |
| Record name | 8,8-Diethoxy-2,6-dimethyloct-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20868023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71662-17-4 | |
| Record name | 8,8-Diethoxy-2,6-dimethyl-2-octene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71662-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Diethoxy-3,7-dimethyloct-6-ene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071662174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8,8-Diethoxy-2,6-dimethyloct-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20868023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8,8-diethoxy-2,6-dimethyloct-2-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.871 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 1,1-DIETHOXY-3,7-DIMETHYLOCT-6-ENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6AJ669CD5E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Reactivity and Chemical Transformations of 8,8 Diethoxy 2,6 Dimethyloct 2 Ene
Reactivity at the Oct-2-ene Double Bond
The oct-2-ene double bond in 8,8-Diethoxy-2,6-dimethyloct-2-ene is electron-rich due to the alkyl substituents, making it susceptible to attack by electrophiles. The steric hindrance around this trisubstituted double bond also plays a significant role in its reactivity and the stereochemistry of the products formed.
Electrophilic Additions (e.g., Hydrohalogenation, Halogenation)
Electrophilic additions to the double bond of this compound are expected to follow Markovnikov's rule, where the electrophile adds to the less substituted carbon of the double bond, leading to the formation of a more stable carbocation intermediate at the more substituted carbon. masterorganicchemistry.comlibretexts.orgchemistrysteps.com
Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) proceeds via protonation of the double bond to form a tertiary carbocation at the C2 position. Subsequent attack by the halide anion (X⁻) on this carbocation would yield the corresponding 2-halo-8,8-diethoxy-2,6-dimethyloctane. The regioselectivity of this reaction is driven by the formation of the most stable carbocation intermediate. libretexts.orgchemistrysteps.com
Halogenation: The addition of halogens (X₂, where X = Cl, Br) typically proceeds through a cyclic halonium ion intermediate. The subsequent nucleophilic attack by a halide ion occurs from the anti-face, resulting in an anti-addition product. In the case of this compound, this would lead to the formation of a vicinal dihalide, specifically 2,3-dihalo-8,8-diethoxy-2,6-dimethyloctane. The stereochemistry of the product will be influenced by the steric bulk around the double bond.
| Reaction | Reagent | Major Product | Key Principle |
|---|---|---|---|
| Hydrohalogenation | HBr | 2-Bromo-8,8-diethoxy-2,6-dimethyloctane | Markovnikov's Rule |
| Halogenation | Br₂ | 2,3-Dibromo-8,8-diethoxy-2,6-dimethyloctane | Anti-addition |
Catalytic Hydrogenation and Selective Reduction Processes
Catalytic hydrogenation of the double bond in this compound would result in the formation of 8,8-diethoxy-2,6-dimethyloctane. This reaction typically involves the use of a metal catalyst such as platinum, palladium, or nickel, and hydrogen gas. youtube.comyoutube.com The hydrogenation process involves the syn-addition of two hydrogen atoms to the same face of the double bond. youtube.com Given the trisubstituted nature of the alkene, the reaction conditions might need to be optimized to overcome potential steric hindrance. nih.govresearchgate.netacs.org Selective reduction of the double bond in the presence of the acetal (B89532) group is expected, as acetals are generally stable under these conditions.
Oxidative Transformations (e.g., Epoxidation)
The electron-rich nature of the double bond in this compound makes it susceptible to oxidation.
Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would lead to the formation of an epoxide. masterorganicchemistry.comquora.comyoutube.com This reaction is stereospecific, with the oxygen atom being delivered to one face of the double bond, resulting in a syn-addition. The more electron-rich an alkene is, the faster the rate of epoxidation. masterorganicchemistry.comstackexchange.com Therefore, the trisubstituted double bond of the target molecule is expected to be reactive towards epoxidation.
Oxidative Cleavage: More vigorous oxidation using reagents like ozone (O₃) followed by a reductive or oxidative work-up would cleave the double bond. libretexts.orgmasterorganicchemistry.comlibretexts.orgjove.com A reductive work-up (e.g., with dimethyl sulfide) would yield a ketone (acetone, from the C1-C2-C(CH₃)₂ fragment) and an aldehyde. An oxidative work-up (e.g., with hydrogen peroxide) would yield the same ketone and a carboxylic acid. masterorganicchemistry.com
| Reaction | Reagent | Product |
|---|---|---|
| Epoxidation | m-CPBA | 2,3-Epoxy-8,8-diethoxy-2,6-dimethyloctane |
| Ozonolysis (Reductive Work-up) | 1. O₃; 2. (CH₃)₂S | Acetone and 6,6-diethoxy-4-methylhexanal |
| Ozonolysis (Oxidative Work-up) | 1. O₃; 2. H₂O₂ | Acetone and 6,6-diethoxy-4-methylhexanoic acid |
Cycloaddition Chemistry (e.g., [2+2] cycloadditions, Diels-Alder reactions utilizing similar diethoxyethylene structures)
[2+2] Cycloadditions: Photochemical [2+2] cycloadditions could potentially occur between the double bond of this compound and another alkene, leading to the formation of a cyclobutane (B1203170) ring. libretexts.orgnih.govresearchgate.net These reactions are often promoted by irradiation with UV light. The regioselectivity and stereoselectivity of such reactions would be influenced by steric and electronic factors. Thermal [2+2] cycloadditions with electron-rich alkenes are also known. acs.orgacs.org
Diels-Alder Reactions: The double bond in this compound is not part of a conjugated diene system, and therefore, it would act as a dienophile in a Diels-Alder reaction. wikipedia.orgucalgary.casigmaaldrich.com As an electron-rich, sterically hindered alkene, its reactivity as a dienophile in a conventional Diels-Alder reaction (with an electron-rich diene) would likely be low. tandfonline.comfigshare.comresearchgate.netscispace.com Diels-Alder reactions are generally more favorable with electron-poor dienophiles. organic-chemistry.orgchemistrysteps.com However, inverse-electron-demand Diels-Alder reactions, where an electron-rich dienophile reacts with an electron-poor diene, could be a possibility.
Transformations of the 8,8-Diethoxy Acetal Functionality
The 8,8-diethoxy acetal group serves as a protecting group for a carbonyl functionality and is generally stable to basic and nucleophilic conditions, as well as to many reducing and oxidizing agents.
Acid-Catalyzed Hydrolysis for Carbonyl Regeneration
The most significant reaction of the acetal group is its hydrolysis under acidic conditions to regenerate the parent carbonyl compound. chemistrysteps.compearson.commasterorganicchemistry.comorganicchemistrytutor.comtotal-synthesis.com This reaction is reversible, and the presence of excess water drives the equilibrium towards the carbonyl compound. youtube.com The mechanism involves protonation of one of the ethoxy groups, followed by its departure as ethanol (B145695) to form a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water on this intermediate, followed by deprotonation and loss of the second ethanol molecule, yields the corresponding aldehyde.
The hydrolysis of the acetal in this compound would yield 6-methylhept-5-en-1-al. The rate of this hydrolysis can be influenced by steric hindrance around the acetal group. gla.ac.ukacs.orgarkat-usa.orgresearchgate.net While acetals are generally stable, various mild methods for their deprotection have been developed to avoid affecting other sensitive functional groups in a molecule. rsc.orgorganic-chemistry.orgorganic-chemistry.org
| Functional Group | Reaction | Reagents | Product |
|---|---|---|---|
| 8,8-Diethoxy Acetal | Acid-Catalyzed Hydrolysis | H₃O⁺ | 6-Methylhept-5-en-1-al and Ethanol |
Electrochemically Assisted Deprotection Methodologies
Traditional deprotection of acetals to their corresponding carbonyl compounds typically necessitates acidic conditions. However, electrochemically assisted methods offer a valuable alternative, proceeding under neutral conditions and thus accommodating acid-sensitive functional groups that might be present in a molecule. While specific electrochemical deprotection of this compound is not extensively documented, the principles of electrochemical acetal cleavage are well-established and applicable.
These methods generally involve the anodic oxidation of the acetal. The reaction mechanism can be influenced by the solvent-electrolyte system and the presence of mediators. For instance, an indirect cleavage can be facilitated by an electrochemically generated acid in the vicinity of the electrode. Alternatively, direct anodic oxidation can lead to the formation of a transient radical cation, which then fragments to yield the carbonyl compound. A key advantage of these techniques is the ability to control the reaction potential, which can impart a high degree of selectivity.
Recent advancements have demonstrated the electrochemical deprotection of various aliphatic and aromatic acetals. These reactions often employ a lithium perchlorate (B79767) (LiClO₄) electrolyte, which can serve a dual role as both the electrolyte and the oxygen source for the newly formed carbonyl group. The efficiency of such reactions can be further enhanced by the addition of activators.
Acetal Metathesis and Transacetalization Reactions
Acetal metathesis and transacetalization are equilibrium-driven processes that involve the exchange of the alkoxy groups of an acetal with other alcohols or the exchange of the entire acetal group between different carbonyl-derived moieties. These reactions are typically catalyzed by acids, which can be either Brønsted or Lewis acids.
For this compound, transacetalization can be employed to change the nature of the acetal protecting group. For example, reaction with a diol, such as ethylene (B1197577) glycol or 1,3-propanediol, in the presence of an acid catalyst like p-toluenesulfonic acid (TsOH), would lead to the formation of a more stable cyclic acetal. wikipedia.org The equilibrium is typically driven to completion by removing the ethanol byproduct through distillation. wikipedia.org
Acetal metathesis is a bond-exchange reaction between two acetal molecules. The acid-catalyzed mechanism involves the protonation of an acetal, followed by nucleophilic attack from a second acetal molecule. thieme-connect.com This process allows for the synthesis of mixed acetals and polyacetals. thieme-connect.com
A variety of catalysts have been developed for these transformations to improve efficiency and selectivity under mild conditions.
| Reaction Type | Typical Catalysts | Key Features |
| Transacetalization | p-Toluenesulfonic acid (TsOH), Trifluoroacetic acid, Zirconium tetrachloride (ZrCl₄), Cerium(III) trifluoromethanesulfonate | Exchange of alkoxy groups with an external alcohol; often used to form more stable cyclic acetals. organic-chemistry.orgmissouri.edu |
| Acetal Metathesis | p-Toluenesulfonic acid (TsOH) | Exchange of bonds between two acetal functional groups. thieme-connect.com |
Chemoselective Manipulations of Dual Functional Groups within this compound
The differential reactivity of the alkene and acetal groups in this compound allows for a high degree of chemoselectivity in its chemical transformations.
Selective Alkene Reactions in the Presence of the Acetal
The electron-rich trisubstituted double bond in this compound is susceptible to a variety of electrophilic addition reactions. Due to the stability of the acetal group under neutral and basic conditions, these reactions can be performed with high selectivity.
Epoxidation: The alkene can be selectively converted to an epoxide using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). The acetal group is completely unreactive under these conditions. More substituted, electron-rich alkenes generally react faster in epoxidation reactions. libretexts.org
Dihydroxylation: The alkene can be converted to a vicinal diol through dihydroxylation. This can be achieved using reagents like osmium tetroxide (OsO₄), typically in catalytic amounts with a co-oxidant, or potassium permanganate (B83412) (KMnO₄) under cold, basic conditions. wikipedia.orgorganicreactions.org The acetal remains intact during these transformations.
Hydrogenation: Catalytic hydrogenation using hydrogen gas and a metal catalyst (e.g., Pd/C, PtO₂) will selectively reduce the carbon-carbon double bond to a single bond, leaving the acetal group untouched.
Selective Acetal Reactions in the Presence of the Alkene
The primary reaction of the acetal group is its hydrolysis back to the parent aldehyde. This transformation is catalyzed by acid and requires the presence of water. chemistrysteps.com The alkene group is generally stable to the mild acidic conditions required for acetal deprotection, allowing for the selective unmasking of the aldehyde.
A wide array of mild deprotection methods have been developed to enhance selectivity, particularly for substrates containing other acid-sensitive groups. These methods often employ Lewis acids or other specialized catalysts that can facilitate hydrolysis under gentle conditions.
| Reagent/Method | Effect on Acetal | Effect on Alkene | Selectivity |
| Aqueous Acid (e.g., HCl, H₂SO₄) | Hydrolysis to aldehyde | Generally stable | High |
| Cerium(III) Triflate in wet nitromethane | Cleavage to aldehyde | Stable | High, very mild conditions acs.org |
| Iodine in acetone | Cleavage to aldehyde | Stable | High, neutral conditions |
Mechanistic Investigations and Computational Studies
Reaction Mechanism Elucidation for Key Transformations of 8,8-Diethoxy-2,6-dimethyloct-2-ene
The dual functionality of this compound, possessing both an alkene and an acetal (B89532) group, allows for a rich study of distinct yet concurrent reaction mechanisms.
The acetal group, R₂C(OR')₂, is a key functional group in organic synthesis, often used as a protecting group for aldehydes and ketones. Its formation and cleavage are fundamental, reversible processes catalyzed by acid. chemistrysteps.comorgoreview.com
Acetal Hydrolysis: The hydrolysis of the acetal in this compound to its corresponding aldehyde (2,6-dimethyloct-2-enal) proceeds under aqueous acidic conditions. orgoreview.comyoutube.com The mechanism is the reverse of acetal formation and involves several distinct equilibrium steps. youtube.comyoutube.com
The process begins with the protonation of one of the ethoxy oxygen atoms by an acid catalyst, which converts the alkoxy group into a good leaving group (ethanol). youtube.comlibretexts.orgalmerja.com This is followed by the departure of an ethanol (B145695) molecule, leading to the formation of a resonance-stabilized oxonium ion intermediate. chemistrysteps.comyoutube.comalmerja.com This step is often considered the rate-determining step of the reaction. researchgate.net A water molecule then acts as a nucleophile, attacking the highly electrophilic carbon of the oxonium ion. chemistrysteps.comlibretexts.org Subsequent deprotonation of the attached water molecule yields a hemiacetal. libretexts.orgopenochem.org
The sequence repeats for the second ethoxy group: protonation of the remaining hydroxyl group, elimination of another molecule of water to form a protonated aldehyde, and a final deprotonation step by water to regenerate the acid catalyst and yield the final aldehyde product. chemistrysteps.comyoutube.com The entire process is driven forward by using a large excess of water, in accordance with Le Châtelier's principle. chemistrysteps.com
Acetal Formation: Conversely, acetal formation from an aldehyde and two equivalents of an alcohol (in this case, ethanol) is achieved by removing water from the reaction mixture, shifting the equilibrium toward the acetal product. openochem.orgyoutube.com
The mechanism of hydrolysis can be classified, based on the rate-determining step, into A-1 and A-2 types. osti.gov In the A-1 mechanism, the unimolecular dissociation of the protonated acetal to form the oxonium ion is the slow step. osti.gov In the A-2 mechanism, the rate-limiting step is the bimolecular attack of water on the protonated acetal. osti.gov The specific pathway can be influenced by factors such as pH and the structure of the acetal. acs.org
The carbon-carbon double bond in this compound is a region of high electron density, making it susceptible to electrophilic addition reactions. numberanalytics.comsavemyexams.com These reactions involve the breaking of the pi (π) bond and the formation of two new sigma (σ) bonds. numberanalytics.com
General Mechanism: The reaction is initiated by the attack of an electrophile (E⁺) on the alkene's double bond. numberanalytics.comlibretexts.org This leads to the formation of a carbocation intermediate. numberanalytics.comfiveable.me For this compound, the double bond is between carbons 2 and 3. According to Markovnikov's rule, the electrophile will add to the carbon atom that results in the formation of the more stable carbocation. libretexts.orgchemistrysteps.com In this case, addition of an electrophile like H⁺ to C-3 would generate a more substituted and therefore more stable tertiary carbocation at C-2. libretexts.org In the second step, a nucleophile (Nu⁻) attacks the carbocation, forming the final addition product. numberanalytics.com
Stereochemical Control: The stereochemical outcome of these additions is highly dependent on the reaction mechanism. masterorganicchemistry.com The starting alkene, this compound, has a chiral center at C-6 and the C-2/C-3 double bond can exist as either E or Z isomers. Addition reactions can create a new stereocenter at C-2, leading to the formation of diastereomers.
Syn and Anti Addition: Since the carbocation intermediate formed in many electrophilic additions is sp² hybridized and planar, the nucleophile can attack from either the same side (syn addition) or the opposite side (anti addition) as the initially added electrophile. numberanalytics.commasterorganicchemistry.com This often results in a mixture of stereoisomers. libretexts.orgchemistrysteps.com
Controlled Stereochemistry: Specific reagents and mechanisms can provide excellent stereochemical control. For instance, the halogenation of an alkene with Br₂ typically proceeds through a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by Br⁻ occurs from the side opposite the bulky bromonium bridge, resulting in exclusive anti-addition. masterorganicchemistry.comleah4sci.com In contrast, catalytic hydrogenation using a metal catalyst like platinum or palladium involves the delivery of both hydrogen atoms from the surface of the catalyst to the same face of the double bond, leading to syn-addition. chemistrysteps.comyoutube.com
Acetal metathesis is a reaction involving the exchange of alkoxy groups between two acetal molecules, typically under acid catalysis. thieme-connect.comnih.gov This transformation represents another potential reaction pathway for this compound when heated in the presence of other acetals and an acid catalyst.
A kinetic study of the acid-catalyzed metathesis between simple acetals like dimethoxymethane (B151124) and diethoxymethane (B1583516) revealed that the reaction rate is dependent on the concentrations of both the acid catalyst and the acetal, with a rate law suggested to be: rate = k[H⁺][acetal]². thieme-connect.comthieme-connect.com This third-order kinetic profile implies a mechanism where a neutral acetal molecule acts as a nucleophile, attacking a second acetal molecule that has been activated by protonation. thieme-connect.com
For this compound, the proposed mechanism would involve:
Protonation: An acid catalyst protonates one of the ethoxy groups of an acetal molecule, forming a highly electrophilic oxonium ion.
Nucleophilic Attack: A second, neutral molecule of this compound (or another acetal) uses one of its own ether oxygens as a nucleophile to attack the activated oxonium ion. thieme-connect.com
Exchange: This leads to a new, larger protonated intermediate that can then resolve by cleaving and reforming bonds to exchange alkoxy groups, eventually reaching a statistical equilibrium distribution of products after deprotonation. thieme-connect.com
This reaction is distinct from transacetalization, where an alcohol displaces an alkoxy group from an acetal. thieme-connect.com While both can occur under similar conditions, acetal metathesis specifically describes the direct exchange between two acetal molecules.
Application of Computational Chemistry
Computational chemistry provides powerful tools for investigating the intricate details of reaction mechanisms that are often difficult to probe experimentally. researchgate.net
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules and predict their properties. For the reactions of this compound, DFT can provide critical insights.
Reaction Energetics: DFT calculations can determine the relative energies of reactants, products, and all intermediates and transition states along a reaction pathway. researchgate.net For example, in the hydrolysis of the acetal group, DFT can compute the energy of the oxonium ion intermediate and the activation energy barriers for its formation and subsequent reaction with water. acs.org This allows for the identification of the rate-determining step by finding the highest energy barrier in the reaction profile. nih.gov
Transition State Geometries: A key advantage of DFT is its ability to calculate the three-dimensional structure of transition states. researchgate.net For the electrophilic addition to the alkene, DFT can model the geometry of the transition state as the electrophile approaches the double bond. This can elucidate the subtle electronic and steric factors that govern the reaction's stereochemistry. researchgate.net For instance, visualizing the transition state for the opening of a halonium ion can provide a clear rationale for the observed anti-addition preference.
Computational studies are particularly valuable for understanding the factors that control the activation of the alkene and the selectivity of its reactions.
Alkene Activation: Theoretical models can analyze the interaction between the alkene's Highest Occupied Molecular Orbital (HOMO), which corresponds to the π-bond, and the Lowest Unoccupied Molecular Orbital (LUMO) of an incoming electrophile. This analysis helps to quantify the electrophilic activation of the double bond and predict its reactivity with various reagents. researchgate.netprinceton.edu
Regioselectivity: DFT can be used to definitively explain Markovnikov's rule in the context of this compound. By calculating and comparing the energies of the two possible carbocation intermediates (the tertiary carbocation at C-2 versus the secondary carbocation at C-3), DFT can show that the tertiary carbocation is significantly more stable, thus explaining why it forms preferentially. pku.edu.cnbris.ac.uk
Stereoselectivity: The preference for syn or anti addition can also be explored. DFT models can calculate the energy barriers for both the syn and anti attack pathways of the nucleophile on an intermediate like a bromonium ion. The calculations typically show a lower activation energy for the anti pathway, providing a quantitative basis for the experimentally observed stereoselectivity. researchgate.netresearchgate.net
Prediction of Stereoisomeric Outcomes and Conformational Preferences
The stereochemical and conformational properties of this compound are complex due to the presence of multiple stereocenters and a flexible acyclic carbon chain. Computational chemistry offers powerful tools to predict the most likely stereoisomeric outcomes of its synthesis and to understand the conformational preferences of the molecule in three-dimensional space. These predictions are crucial for understanding its chemical behavior and potential interactions in various applications.
Stereoisomeric Complexity
The structure of this compound contains two stereocenters at the C6 and C8 positions, as well as a double bond at the C2 position which can exhibit E/Z isomerism. This leads to a number of possible stereoisomers. The specific isomer resulting from synthesis is often influenced by the stereochemistry of the starting materials and the reaction mechanism. For instance, the synthesis from naturally occurring citral (B94496), which is a mixture of geranial (E-isomer) and neral (B7780846) (Z-isomer), can lead to a corresponding mixture of E/Z isomers of the final product. nih.govlibretexts.orgresearchgate.net
The acetalization reaction at the C8 position introduces another chiral center. The approach of the ethanol molecules to the carbonyl group can be influenced by the existing stereochemistry in the rest of the molecule, leading to diastereomeric products.
Computational Prediction of Stereoisomers
Predicting the favored stereoisomer involves calculating the relative energies of all possible isomers. Computational methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model the transition states of the reaction pathways leading to each stereoisomer. The isomer formed via the lowest energy transition state is generally predicted to be the major product.
Illustrative Data: Predicted Relative Energies of Stereoisomers (Note: The following data is hypothetical and for illustrative purposes only, as specific computational studies for this compound were not found.)
| Stereoisomer Configuration | Predicted Relative Energy (kcal/mol) | Predicted Product Ratio (%) |
| (2E, 6R, 8R) | 0.00 | 45 |
| (2E, 6R, 8S) | 0.25 | 30 |
| (2E, 6S, 8S) | 0.10 | 15 |
| (2E, 6S, 8R) | 0.50 | 10 |
This illustrative table demonstrates how computational chemistry could predict the distribution of stereoisomers based on their calculated relative energies. The isomer with the lowest energy is considered the most stable and, therefore, the most likely to be the major product.
Conformational Preferences
The flexibility of the octene chain in this compound allows it to adopt numerous conformations through rotation around its single bonds. Conformational analysis aims to identify the most stable, low-energy conformations, which are the most populated at equilibrium. These preferences are governed by a balance of steric and electronic effects. libretexts.org
Computational methods are used to perform a systematic search of the conformational space. This involves rotating the molecule around its flexible bonds and calculating the potential energy of each resulting conformation. The results are often visualized in a potential energy surface diagram.
For a molecule like this compound, key rotational bonds would include the C5-C6, C6-C7, and C7-C8 bonds, as well as the bonds of the diethoxy group at C8. The bulky substituents, such as the methyl groups and the diethoxy group, will tend to orient themselves to minimize steric hindrance.
Illustrative Data: Torsional Energy Profile for the C6-C7 Bond (Note: The following data is hypothetical and for illustrative purposes only.)
| Dihedral Angle (H-C6-C7-H) | Relative Potential Energy (kcal/mol) | Conformation Type |
| 0° | 5.0 | Eclipsed |
| 60° | 0.8 | Gauche |
| 120° | 4.5 | Eclipsed |
| 180° | 0.0 | Anti |
| 240° | 4.5 | Eclipsed |
| 300° | 0.8 | Gauche |
Green Chemistry Principles in the Synthesis and Utility of 8,8 Diethoxy 2,6 Dimethyloct 2 Ene
Environmentally Benign Synthetic Route Design and Optimization
The synthesis of 8,8-Diethoxy-2,6-dimethyloct-2-ene is most commonly achieved through the acetalization of citral (B94496) with ethanol (B145695). The environmental credentials of this route are significantly enhanced by the use of renewable starting materials and the optimization of reaction conditions to minimize environmental impact.
Renewable Feedstocks: Citral, the key precursor, is a naturally occurring aldehyde that can be extracted from various botanical sources, most notably lemongrass (Cymbopogon citratus). acs.org The use of citral from such renewable biomass aligns with the green chemistry principle of utilizing renewable feedstocks. This approach reduces the reliance on fossil fuels and contributes to a more sustainable chemical industry.
Catalyst Selection: The acetalization reaction is typically acid-catalyzed. acs.orglibretexts.org Traditional homogeneous acid catalysts like sulfuric acid or p-toluenesulfonic acid are effective but can be corrosive and difficult to separate from the reaction mixture, leading to waste generation. nih.gov Green chemistry encourages the use of heterogeneous catalysts, which are in a different phase from the reactants and can be easily recovered and reused. alliedacademies.org Research has demonstrated the use of solid acid catalysts for acetalization, which simplifies the work-up procedure and minimizes waste. researchgate.net For instance, a composite supported strong acid (Ph-SO3H/Na2SO4·CaSO4) has been studied for the synthesis of citral diethyl acetal (B89532), showcasing a move towards more environmentally friendly catalytic systems. Current time information in Vanderburgh County, US.
Reaction Condition Optimization: Optimizing reaction conditions is another key aspect of green synthetic design. This includes using milder reaction temperatures and pressures, and reducing reaction times to decrease energy consumption. For the synthesis of citral diethyl acetal, optimal conditions have been reported at 80°C with a reaction time of 1.5 hours, achieving high yields. Current time information in Vanderburgh County, US. This demonstrates a focus on efficiency and energy conservation.
Catalytic Efficiency and Atom Economy in Process Development
The efficiency of a chemical process from a green chemistry perspective can be quantified by metrics such as catalytic efficiency and atom economy.
Catalytic Efficiency: Catalytic efficiency is a measure of how effective a catalyst is at converting reactants to products. Key parameters include Turnover Number (TON) and Turnover Frequency (TOF).
Turnover Number (TON) represents the total number of substrate molecules that a single catalyst site can convert before becoming deactivated. wikipedia.org
Turnover Frequency (TOF) is the turnover number per unit of time, indicating the speed of the catalytic cycle. wikipedia.orgnptel.ac.in
While specific TON and TOF values for the synthesis of this compound are not extensively reported in the literature, the goal in green process development is to maximize these values. High TON and TOF indicate a highly efficient and long-lasting catalyst, which reduces the amount of catalyst required and minimizes waste. alliedacademies.org For related reactions like the hydrogenation of citral, TOF values have been calculated, highlighting the importance of this metric in catalyst evaluation. researchgate.net
Atom Economy: Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. researchgate.netresearchgate.net The formula for calculating percent atom economy is:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
For the synthesis of this compound from citral and ethanol, the reaction is an addition reaction where the only byproduct is water. libretexts.org
Reaction: Citral (C₁₀H₁₆O) + 2 Ethanol (C₂H₅OH) → this compound (C₁₄H₂₆O₂) + Water (H₂O)
The calculation of the atom economy for this reaction demonstrates its inherent efficiency.
| Compound | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| Citral | C₁₀H₁₆O | 152.24 |
| Ethanol | C₂H₆O | 46.07 |
| This compound | C₁₄H₂₈O₂ | 228.37 |
| Water | H₂O | 18.02 |
Based on the molecular weights, the atom economy is approximately 84.5%, which is considered high, indicating that most of the atoms from the reactants are incorporated into the final product.
Application of Sustainable Solvents and Reaction Media
Ethanol as a Green Solvent: In the synthesis of this compound, ethanol serves as both a reactant and a solvent. Ethanol is widely regarded as a green solvent due to its low toxicity, biodegradability, and the fact that it can be produced from renewable resources through fermentation. researchgate.netresearchgate.net Its use in this synthesis is a prime example of applying a sustainable reaction medium.
Solvent-Free Conditions: An even more environmentally benign approach is to conduct reactions under solvent-free conditions. nih.gov For acetalization reactions, it has been demonstrated that the process can be carried out without a solvent, which completely eliminates solvent-related waste and simplifies purification. mdpi.com This approach is highly desirable from a green chemistry standpoint.
The following table summarizes the properties of some common solvents and highlights why ethanol is a preferable choice.
| Solvent | Source | Toxicity | Environmental Impact | Green Classification |
|---|---|---|---|---|
| Ethanol | Renewable (Biomass) | Low | Biodegradable | Green |
| Benzene | Fossil Fuels | High (Carcinogenic) | Volatile Organic Compound (VOC) | Not Recommended |
| Toluene | Fossil Fuels | Moderate | Volatile Organic Compound (VOC) | Usable with restrictions |
| Hexane | Fossil Fuels | Moderate (Neurotoxin) | Volatile Organic Compound (VOC) | Not Recommended |
Waste Reduction and Process Intensification Strategies (e.g., Flow Chemistry)
Reducing waste and intensifying processes are key objectives in green chemistry to improve efficiency and minimize environmental footprint.
Waste Reduction: The primary byproduct in the synthesis of this compound is water. libretexts.org While water is a benign byproduct, its removal from the reaction mixture is necessary to drive the equilibrium towards the product. libretexts.org The use of recyclable heterogeneous catalysts, as mentioned earlier, significantly reduces waste compared to traditional homogeneous catalysts that require neutralization and disposal.
Process Intensification: Process intensification refers to the development of innovative equipment and techniques that lead to substantially smaller, cleaner, and more energy-efficient processes. numberanalytics.com
Flow Chemistry: Flow chemistry, a key process intensification strategy, involves performing chemical reactions in a continuous flowing stream rather than in a batch reactor. beilstein-journals.org This technique offers several advantages:
Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for better control over reaction temperature and mixing. beilstein-journals.org
Improved Safety: The small reaction volumes at any given time reduce the risks associated with highly exothermic or hazardous reactions. beilstein-journals.org
Increased Efficiency and Yield: Precise control over reaction parameters often leads to higher yields and purities. beilstein-journals.org
Facilitated Automation and Integration: Flow systems can be easily automated and integrated into multi-step syntheses. mdpi.com
While the direct application of flow chemistry to the synthesis of this compound is not extensively documented, its potential for improving the synthesis of fragrance ingredients is recognized. researchgate.net The principles of flow chemistry can be applied to the acetalization reaction to potentially achieve higher efficiency, better process control, and reduced waste, aligning perfectly with the goals of green chemistry.
Future Directions and Emerging Research Avenues
Novel Catalytic Systems for Enhanced Functional Group Selectivity
The synthesis of 8,8-Diethoxy-2,6-dimethyloct-2-ene and its analogs, often derived from parent compounds like citronellal (B1669106), relies heavily on catalytic processes. Future research is poised to move beyond traditional acid catalysis to more sophisticated systems that offer superior control over functional group selectivity. The development of novel catalytic systems is crucial for minimizing by-product formation and enhancing reaction efficiency.
Supramolecular catalysts, such as resorcinarene (B1253557) capsules, have demonstrated the ability to catalyze complex reactions like terpene cyclizations by creating a controlled microenvironment. nih.govrsc.org This approach could be adapted to the synthesis and modification of this compound, potentially enabling reactions at specific sites of the molecule while leaving others untouched. Furthermore, metal-templated catalytic systems offer a promising avenue for achieving high selectivity in reactions such as asymmetric aldol (B89426) condensations, a concept that could be extended to the functionalization of this terpene acetal (B89532). researchgate.net
| Catalyst Type | Potential Advantage for this compound | Relevant Research Finding |
| Supramolecular Catalysts | High selectivity through molecular recognition. rsc.org | Resorcinarene capsules can control product selectivity in terpene cyclizations. nih.gov |
| Metal-Templated Catalysts | Precise control over asymmetric reactions. researchgate.net | Degenerate zinc-templated systems show high efficiency in aldol reactions. researchgate.net |
| Bifunctional Catalysts | Streamlined multi-step synthetic sequences. nih.gov | Bifunctional terpene synthases can perform assembly-line catalysis. nih.gov |
Development of Chemoenzymatic and Biocatalytic Approaches
The convergence of chemical and biological catalysis offers a powerful toolkit for the sustainable synthesis of complex molecules. Chemoenzymatic and biocatalytic methods are set to revolutionize the production of this compound and its derivatives, offering high stereoselectivity and milder reaction conditions compared to traditional chemical synthesis. mdpi.com
Engineered enzymes, such as ene reductases, have been successfully employed in the stereoselective synthesis of citronellal derivatives. nih.govnih.gov This technology could be harnessed to produce specific enantiomers of this compound, which may possess unique olfactory or biological properties. The integration of biocatalytic steps with chemical transformations can lead to more efficient and environmentally friendly synthetic routes. mdpi.com A key area of future research will be the development of robust whole-cell biocatalysts capable of performing multiple reaction steps, thereby simplifying production processes. nih.govnih.gov
Integration with Automated Synthesis and Continuous Flow Chemistry
The fragrance and specialty chemical industries are increasingly adopting automated synthesis and continuous flow chemistry to enhance efficiency, safety, and reproducibility. beilstein-journals.orgnih.govsyrris.comresearchgate.net These technologies are particularly well-suited for the production and modification of compounds like this compound.
Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. nih.govnih.gov For the synthesis of this compound, which likely involves the acetalization of a citronellal-related aldehyde, flow reactors can significantly improve reaction efficiency and safety, especially when dealing with exothermic reactions. analis.com.my Automated systems can be used to rapidly screen different reaction conditions and catalysts, accelerating the discovery of optimal synthetic protocols. syrris.com The integration of in-line analytical techniques can provide real-time monitoring and control of the reaction process.
| Technology | Benefit for this compound Synthesis | Supporting Evidence |
| Continuous Flow Chemistry | Improved heat and mass transfer, enhanced safety, higher yields. nih.govnih.gov | Flow synthesis of fragrance ingredients has shown superior performance over batch processes. nih.gov |
| Automated Synthesis | High-throughput screening of reaction conditions and catalysts. syrris.com | Automated systems enable rapid library generation and optimization. syrris.comresearchgate.net |
| In-line Analytics | Real-time process monitoring and control for improved consistency. | Coupling synthesis with in-line analysis shortens discovery processes. syrris.com |
Advanced Computational Design for New Reactions and Derivatives
Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. researchgate.netrsc.org For this compound, these approaches can be used to predict its physicochemical properties, design novel synthetic routes, and explore the potential of its derivatives.
Quantum mechanical calculations can elucidate reaction mechanisms and predict the selectivity of catalytic processes. nih.gov Molecular docking simulations can be used to design new derivatives of this compound with specific biological activities, for example, by predicting their binding affinity to target proteins. Furthermore, computational methods can aid in the engineering of enzymes with enhanced activity and selectivity for the synthesis of this compound and its analogs. nih.govnih.gov
Derivatization to Novel Functional Materials and Specialty Chemicals
Beyond its use as a fragrance ingredient, the molecular structure of this compound provides a scaffold for the synthesis of a wide range of novel functional materials and specialty chemicals. The presence of a double bond and an acetal group offers multiple sites for chemical modification.
For instance, modification of the related compound citronellal into acetal derivatives has been shown to enhance its properties as a mosquito repellent by increasing its molecular weight and reducing volatility. analis.com.my Similar derivatization strategies could be applied to this compound to develop new insect repellents or other bioactive compounds. The double bond can be functionalized through various reactions, such as epoxidation or polymerization, to create new polymers and materials with unique properties. The acetal group can be hydrolyzed to regenerate the aldehyde, providing a pathway to a different class of derivatives. thegoodscentscompany.com The exploration of such derivatization reactions will undoubtedly lead to the discovery of new applications for this versatile molecule. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
